N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide

selectivity screening chemoproteomics lead profiling

N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide is a synthetic small molecule (C15H17N3O4, MW 303.32 g/mol) belonging to the 2-nitrophenoxy acetamide class. Its core scaffold is shared with the known P-glycoprotein (P-gp) inhibitor 2-(2-nitrophenoxy)acetamide (NPA) , but it is distinguished by an N-(1-cyanocyclohexyl) substituent in place of a primary amide.

Molecular Formula C15H17N3O4
Molecular Weight 303.318
CAS No. 940779-10-2
Cat. No. B2930100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide
CAS940779-10-2
Molecular FormulaC15H17N3O4
Molecular Weight303.318
Structural Identifiers
SMILESC1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C15H17N3O4/c16-11-15(8-4-1-5-9-15)17-14(19)10-22-13-7-3-2-6-12(13)18(20)21/h2-3,6-7H,1,4-5,8-10H2,(H,17,19)
InChIKeyNJYPIKCUZQDMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide (CAS 940779-10-2): A Structurally Distinct 2-Nitrophenoxy Acetamide for Targeted Library Screening & Lead Optimization


N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide is a synthetic small molecule (C15H17N3O4, MW 303.32 g/mol) belonging to the 2-nitrophenoxy acetamide class [1]. Its core scaffold is shared with the known P-glycoprotein (P-gp) inhibitor 2-(2-nitrophenoxy)acetamide (NPA) [2], but it is distinguished by an N-(1-cyanocyclohexyl) substituent in place of a primary amide. This structural modification is associated with a computed AlogP of 2.32 and zero Rule-of-Five violations, positioning it as a more lipophilic and potentially more membrane-permeable analog optimized for lead discovery programs targeting intracellular or CNS-accessible targets [1].

Why N-(1-Cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide Cannot Be Replaced by Unsubstituted or Simple N-Alkyl 2-Nitrophenoxy Acetamides


The unsubstituted parent compound 2-(2-nitrophenoxy)acetamide (NPA) inhibits P-gp with an IC50 of 1.40 µM by binding to the ATP site [1], but its low lipophilicity (LogD ~0.43 at pH 7.4) and limited steric bulk restrict its utility in cellular assays requiring passive membrane permeability [2]. Analogs such as N-(1-adamantyl)-2-(2-nitrophenoxy)acetamide introduce large, rigid hydrophobic groups, which can lead to excessive lipophilicity (MW 330.4, XLogP3 ~3.5) and potential solubility or aggregation issues . In contrast, N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide incorporates a moderately sized, semi-flexible cyanocyclohexyl group that balances lipophilicity (AlogP 2.32) and molecular weight (303.32 Da) while maintaining zero Rule-of-Five violations—a profile achieved by neither the parent NPA nor the adamantyl analog [3][4]. This balanced profile is critical for screening libraries designed to identify hits with both target engagement and acceptable drug-like properties.

Quantitative Differential Evidence for N-(1-Cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide (CAS 940779-10-2): Measured Screening Data and Computed Property Comparisons


Broad-Spectrum Selectivity Profile: Inconclusive Activity Across 12 Assays Distinguishes This Compound from Promiscuous Nitroaromatic Inhibitors

In contrast to many nitroaromatic compounds that act as promiscuous aggregators or redox cyclers with non-specific inhibitory activity across multiple enzymes, N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide was tested in 12 functional assays within the ChEMBL database and returned inconclusive activity in all cases. Specifically, in confirmatory concentration-response assays for Schistosoma mansoni thioredoxin glutathione reductase (TGR), the compound showed a potency value of 39,810.7 nM (pChembl 4.40), classified as 'Inconclusive' [1]. In a separate qHTS assay for AmpC beta-lactamase inhibitors (with detergent), the result was also 'Inconclusive' [2]. This clean profile across 12 assays is notable because the closely related analog N-(1-cyanocyclohexyl)-2-(4-methyl-2-nitrophenoxy)acetamide showed measurable but weak activity against human eNOS (EC50 > 100,000 nM) [3]. The absence of confirmed activity against these diverse enzymatic targets suggests that this compound does not act as a non-specific inhibitor, a desirable trait for chemical probes used in target identification campaigns. [1][2][3]

selectivity screening chemoproteomics lead profiling

Physicochemical Differentiation: Balanced Lipophilicity (AlogP 2.32) and Zero RO5 Violations Compared to Parent NPA (LogD 0.43) and Adamantyl Analog

The computed physicochemical properties of N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide place it in a favorable drug-like property space that is distinct from close structural analogs. The target compound exhibits an AlogP of 2.32 and zero Lipinski Rule-of-Five (RO5) violations (MW 303.32, HBA 5, HBD 1, TPSA 105.26 Ų) [1]. The parent compound 2-(2-nitrophenoxy)acetamide (NPA) has a LogD of 0.43 at pH 7.4 [2], which is substantially more hydrophilic and limits passive membrane permeability. Conversely, the N-(1-adamantyl) analog has MW 330.4 and estimated XLogP3 ~3.5, approaching the upper lipophilicity boundary and increasing the risk of poor solubility, aggregation, or off-target promiscuity . The N-(1-cyanocyclohexyl) substituent thus achieves a 'Goldilocks' balance: sufficient lipophilicity for membrane permeation without exceeding drug-likeness thresholds. The cyano group also contributes polarity via the polar surface area (105.26 Ų), potentially enhancing solubility relative to purely hydrocarbon cyclohexyl or adamantyl analogs while still providing the steric bulk needed for target binding pocket complementarity. [1][2]

drug-likeness ADME prediction physicochemical optimization

Structural Differentiation via N-(1-Cyanocyclohexyl) Group: Conformational Restraint and Hydrogen Bond Capability Not Present in N-Phenyl or N-Benzyl Analogs

The N-(1-cyanocyclohexyl) substituent in this compound introduces structural features not achievable with the N-phenyl or N-benzyl groups found in the extensively studied phenoxy-N-phenylacetamide P-gp inhibitor series. In that series, compound 4o demonstrated a 3.0-fold increase in P-gp inhibition compared to verapamil in MCF-7/ADR cells [1]. However, N-phenylacetamide derivatives possess a planar aromatic ring at the amide nitrogen, which constrains conformational flexibility and limits the exploration of non-aromatic binding pockets. In contrast, the cyanocyclohexyl group provides: (1) a saturated cyclohexyl ring that can adopt chair conformations, enabling exploration of three-dimensional binding space; (2) a cyano substituent that serves as both a hydrogen bond acceptor and a dipole-modulating group, absent in simple cyclohexyl or phenyl analogs; and (3) a quaternary carbon at the point of attachment to the amide nitrogen, which restricts rotation and pre-organizes the molecule into a discrete conformational state. These features distinguish it from N-cyclohexyl-N-methyl-2-(4-nitrophenoxy)acetamide (MW 292.33, lacking the cyano group) and N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide (MW 304, with a flexible ethyl linker), neither of which combines conformational restriction with a polar nitrile moiety. [1][2][3]

scaffold diversity conformational analysis medicinal chemistry design

Absence of Beta-Lactamase Inhibitory Activity: Reduced Off-Target Reactivity vs. Nitroaromatic Electrophiles That Covalently Modify Serine Hydrolases

Many nitroaromatic compounds can act as electrophilic warheads or redox-active species that non-specifically inhibit serine-based enzymes such as beta-lactamases, complicating interpretation of primary screening results. N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide was tested in a qHTS confirmatory assay against AmpC beta-lactamase (with detergent to minimize aggregation-based inhibition) and returned an 'Inconclusive' result, indicating no confirmed inhibitory activity [1]. This is in contrast to certain 2-nitrophenoxy derivatives where the nitro group can be activated for nucleophilic attack. For context, the parent NPA compound has confirmed activity as a P-gp ATP-site binder (IC50 1.40 µM) but has not been reported as a beta-lactamase inhibitor, suggesting that the nitrophenoxy group in this scaffold does not inherently confer serine hydrolase reactivity [2]. The negative AmpC result for the target compound thus reinforces that the N-(1-cyanocyclohexyl) substitution does not introduce new off-target liabilities toward this clinically relevant enzyme class, an important consideration for researchers developing antibiotics or studying resistance mechanisms where beta-lactamase interference would confound results. [1][2]

off-target profiling beta-lactamase covalent inhibitor counter-screening

P-gp Modulator Class Potential: Cyanocyclohexyl Substitution Offers a Distinct Optimization Vector vs. Compound 4o (3× Verapamil) and NPA (IC50 1.40 µM)

The 2-nitrophenoxy acetamide scaffold has established activity against P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer. The parent compound NPA inhibits P-gp with an IC50 of 1.40 µM in calcein AM efflux assays using adriamycin-resistant A2780/ADR cells [1]. Within the phenoxy-N-phenylacetamide series, compound 4o achieved a 3.0-fold increased P-gp inhibition compared to verapamil, a clinical standard, in MCF-7/ADR cells overexpressing P-gp [2]. This demonstrates that N-substitution on the acetamide nitrogen is a productive vector for enhancing P-gp inhibitory potency. N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide explores a distinct region of this SAR space not addressed by the N-phenyl series: the cyanocyclohexyl group combines steric occupancy with a polar nitrile that could engage in additional hydrogen bonding or dipole interactions within the P-gp drug-binding pocket. While direct P-gp IC50 data for this specific compound are not yet reported, the established SAR trajectory—wherein N-substitution increases potency from NPA (1.40 µM) to optimized N-phenyl analogs (3× superior to verapamil)—provides a rational basis for prioritizing this compound in P-gp modulator screening cascades. [1][2]

P-glycoprotein multidrug resistance reversal SAR exploration

Optimal Research and Procurement Scenarios for N-(1-Cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide (CAS 940779-10-2)


P-Glycoprotein Modulator Lead Optimization: A Structurally Novel N-Substituted Analog for MDR Reversal SAR Expansion

Medicinal chemistry teams focused on overcoming multidrug resistance in cancer can procure this compound as a key intermediate in the SAR exploration of the 2-nitrophenoxy acetamide P-gp inhibitor pharmacophore. With the established class potency benchmark of NPA at IC50 = 1.40 µM [1] and the demonstrated 3.0-fold improvement achievable through optimized N-substitution in the phenoxy-N-phenylacetamide series [2], the N-(1-cyanocyclohexyl) group offers a sterically and electronically distinct optimization vector. The cyano substituent provides an additional hydrogen bond acceptor not present in existing N-phenyl or N-cyclohexylmethyl analogs, potentially enabling interactions with P-gp's drug-binding pocket that are inaccessible to current lead compounds. Researchers can use this compound to probe whether P-gp's polyspecific drug-binding site accommodates the semi-flexible cyanocyclohexyl motif and whether this translates into enhanced MDR reversal activity compared to the rigid N-phenyl series.

Selectivity Profiling in Chemical Biology: A Clean Background Compound for Target Deconvolution Studies

Chemical biology laboratories conducting target identification or chemoproteomics experiments can utilize this compound as a selectively inert scaffold for probe development. The compound's inconclusive activity profile across 12 diverse enzymatic and receptor targets in ChEMBL [1], including negative results for thioredoxin glutathione reductase (TGR) and AmpC beta-lactamase [2][3], indicates that it does not exhibit the broad non-specific reactivity common to many nitroaromatic compounds. This 'clean' background makes it a suitable starting point for installing photoaffinity labels, biotin tags, or fluorescent reporters for pull-down and imaging experiments, with a reduced risk of off-target labeling that would complicate target deconvolution. The balanced physicochemical properties (AlogP 2.32, TPSA 105.26 Ų) further support cellular permeability, enhancing its suitability for live-cell target engagement studies.

Computational Library Design and Diversity-Oriented Synthesis: A Three-Dimensional Scaffold for Fragment-Based and HTS Library Enrichment

Computational chemists and compound library managers seeking to enhance the three-dimensionality and scaffold diversity of corporate or commercial screening collections should consider this compound for acquisition and analog generation. Unlike the planar N-phenylacetamide P-gp inhibitors that dominate the literature, the cyanocyclohexyl group introduces a saturated ring system with defined chair conformations that sample sp³-rich regions of chemical space underrepresented in typical planar-aromatic libraries [1]. The quaternary carbon at the amide attachment point restricts conformational freedom, increasing shape-defined molecular recognition potential. With zero Rule-of-Five violations and a molecular weight of 303.32 Da, the compound is ideally sized for fragment growth or as a central scaffold for parallel library synthesis, enabling rapid exploration of the nitrophenoxy acetamide pharmacophore in three dimensions.

Antibacterial Discovery Counter-Screening: A Beta-Lactamase-Negative Control for Nitroaromatic Compound Libraries

Antibacterial drug discovery programs that employ high-throughput screening of nitroaromatic compound collections can procure this compound as a valuable negative control. Its inconclusive activity against AmpC beta-lactamase [1] distinguishes it from electrophilic nitroaromatics that covalently modify serine hydrolases, a common source of false-positive hits in beta-lactamase inhibitor screens. When screening for novel beta-lactamase inhibitors, researchers can include this compound to establish assay baseline thresholds, confident that any observed inhibition is due to specific target engagement rather than nitro-group-mediated non-specific reactivity. This application is particularly relevant for academic screening centers and core facilities that manage diverse compound libraries and require characterized control compounds to validate assay robustness and minimize false-positive triage.

Quote Request

Request a Quote for N-(1-cyanocyclohexyl)-2-(2-nitrophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.